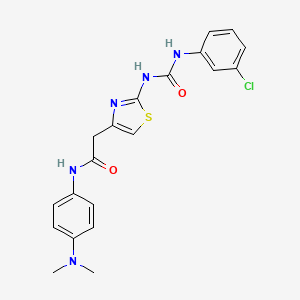

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(dimethylamino)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2S/c1-26(2)17-8-6-14(7-9-17)22-18(27)11-16-12-29-20(24-16)25-19(28)23-15-5-3-4-13(21)10-15/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJVHTFYVHQINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Urea Linkage Formation: The urea linkage is formed by reacting an amine with an isocyanate.

Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions can target the nitro groups if present.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Research indicates that 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Studies have shown that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. For example, Mannich bases related to this compound have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. The mechanism of action may involve interference with cellular processes such as apoptosis or cell cycle regulation .

Antimicrobial Activity

The thiazole moiety is often associated with antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit activity against a range of bacterial and fungal pathogens, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, compounds derived from thiazole and urea linkages have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression .

Case Studies

- Antitumor Activity : In a study evaluating new sulfonamide derivatives, compounds structurally related to 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide were shown to significantly increase the lifespan of mice bearing tumors compared to control treatments . This highlights the potential of this class of compounds in cancer therapeutics.

- Mechanistic Studies : Research into the mechanism of action for similar thiazole-containing compounds has revealed that they may induce apoptosis through caspase activation pathways. Further studies are needed to elucidate the specific pathways affected by 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The dimethylamino group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related compounds include:

- Substituents on the phenyl ring : Chloro, trifluoromethyl, methyl, or methoxy groups.

- Position of substituents : Para vs. meta positions on the phenyl ring.

- Backbone modifications: Thiazole vs. triazine cores () or morpholino groups ().

Research Findings and Implications

- Structure-Activity Relationship (SAR): The 3-chlorophenyl group and ureido linkage are critical for antifungal activity, while the dimethylamino group may reduce cytotoxicity compared to trifluoromethyl analogs .

- Crystallographic Insights : Analogous compounds () exhibit twisted conformations between aryl and thiazole rings (79.7° dihedral angle), influencing packing stability via N–H···N hydrogen bonds .

- Limitations : Most analogs lack pharmacokinetic data (e.g., bioavailability, metabolic stability), highlighting a research gap.

Biological Activity

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide is a complex organic molecule characterized by a thiazole ring, a urea linkage, and an acetamide functional group. Its unique structural features make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.

Structural Features

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic compound containing sulfur and nitrogen. |

| Urea Linkage | A functional group characterized by a carbonyl group (C=O) attached to two amine groups (NH). |

| Acetamide Group | An amide derived from acetic acid, contributing to solubility and reactivity. |

| Chlorophenyl Group | A phenyl ring substituted with chlorine, enhancing biological activity. |

| Dimethylamino Group | A tertiary amine that may improve solubility and interaction with biological targets. |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing thiazole rings have been reported to possess antibacterial effects against various pathogens. The specific activity of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide against bacterial strains remains to be fully elucidated, but its structural analogs demonstrate promising results in inhibiting bacterial growth .

Anticancer Properties

The thiazole moiety has been implicated in anticancer activity due to its ability to interact with enzymes involved in cell proliferation. Compounds featuring urea linkages have also shown potential in cancer treatment by inhibiting tumor growth through various mechanisms . The specific anticancer activity of this compound has not been extensively studied; however, its structural characteristics suggest it may target key molecular pathways involved in cancer progression.

The precise mechanism of action for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide is yet to be defined. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially inhibiting their activity or altering their function. The thiazole ring and urea linkage are crucial for binding to these biological targets, while the dimethylamino group may enhance bioavailability .

Case Studies and Research Findings

Several studies highlight the potential applications of compounds related to 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide:

- Antimicrobial Evaluation : A study investigating similar thiazole-containing compounds found significant antibacterial activity against Xanthomonas oryzae, with minimum effective concentrations significantly lower than established antibiotics .

- Anticancer Studies : Research on related compounds indicates that modifications in the side chains can enhance anticancer efficacy. For example, certain thiazole derivatives have shown improved inhibition of cancer cell lines compared to traditional treatments .

Q & A

Q. Abiotic Degradation :

Q. Biotic Studies :

- Soil Microcosms : Measure mineralization (CO₂ evolution) and metabolite formation via GC-MS .

- Aquatic Toxicity : Test Daphnia magna (48h EC₅₀) and algal growth inhibition (OECD 201) .

QSAR Modeling : Predict bioaccumulation (log P) and persistence (BIOWIN models) to prioritize experimental endpoints .

Advanced: How can computational methods be integrated to elucidate the reaction mechanism of ureido-thiazole formation during synthesis?

Methodological Answer:

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify rate-determining steps, such as isocyanate-thiazole cyclization .

- MD Simulations : Model solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using GROMACS .

- In Situ Monitoring : Couple IR spectroscopy with multivariate analysis to detect intermediates and validate computational predictions .

Basic: What safety protocols are critical when handling this compound during in vitro experiments?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and solvent-based steps due to potential dust/volatile organic compound (VOC) release .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- Emergency Response : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs with modified aryl groups?

Methodological Answer:

Library Design : Synthesize analogs with systematic substitutions (e.g., 3-Cl → 4-F, 4-OCH₃) using parallel synthesis .

High-Throughput Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) to map pharmacophore requirements .

Crystallography : Co-crystallize lead compounds with target proteins (e.g., EGFR) to identify critical H-bonding/π-stacking interactions .

Statistical Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.